(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride
Overview
Description
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is a chemical compound that features a cyclohexane ring with an aminomethyl group and a hydroxyl group attached to it. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of the aminomethyl group. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The use of catalysts such as palladium on carbon can facilitate the reduction process under mild conditions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. This dual interaction enhances the compound’s efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(aminomethyl)cyclohexan-1-ol, chloride: Similar structure but different stereochemistry.
2-(aminomethyl)cyclohexanol: Lacks the chloride ion.
Cyclohexylamine: Lacks the hydroxyl group.
Uniqueness
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXWKUCIQHOCP-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950967 | |
Record name | 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28250-37-5 | |
Record name | 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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